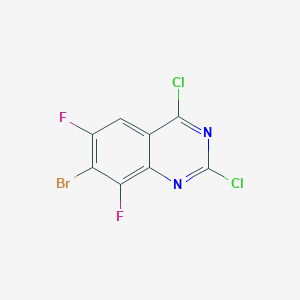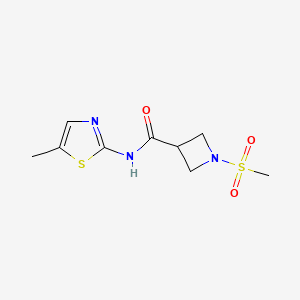![molecular formula C27H28BrN5O3S B3018781 4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide CAS No. 321968-22-3](/img/structure/B3018781.png)
4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide, is a derivative of quinazoline, which is a bicyclic aromatic compound that has been extensively studied for its potential in medicinal chemistry. Quinazoline derivatives are known for their biological activities, particularly as inhibitors of tyrosine kinases, which are enzymes involved in the signaling pathways of cells and have been implicated in the development of cancers .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the reaction of N-arylbenzimidoyl chlorides with cyanamide, as mentioned in the synthesis of 4-amino-2-phenylquinazolines . This reaction, in the presence of TiCl4, leads to the formation of substituted quinazolines. Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with further functionalization steps to introduce the sulfonamide and dipropyl groups.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be determined using spectroscopic methods such as NMR (1H & 13C) and mass spectroscopy, as well as single crystal X-ray diffraction techniques . These methods allow for the identification of the positions and types of substituents on the quinazoline core, which are crucial for the biological activity of these compounds. The presence of a bromo substituent and a sulfonamide group in the compound suggests that it may have been designed to interact with specific sites on a target protein.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The presence of a bromo group, for instance, suggests potential for further substitution reactions, as bromine is a good leaving group. The sulfonamide group could also be involved in hydrogen bonding interactions with biological targets . The steep structure-activity relationship observed for analogues of quinazoline derivatives indicates that even minor changes in the molecular structure can lead to significant differences in biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as basicity and solubility, can be influenced by their substituents. The basicity of these compounds is an important factor as it can affect their interaction with biological targets and their overall bioavailability . The presence of the dipropylbenzenesulfonamide moiety could affect the lipophilicity of the compound, potentially influencing its ability to cross cell membranes and the blood-brain barrier .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN5O3S/c1-3-16-33(17-4-2)37(35,36)22-13-10-20(11-14-22)26(34)31-32-27-29-24-15-12-21(28)18-23(24)25(30-27)19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,31,34)(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGFHQEHMFJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

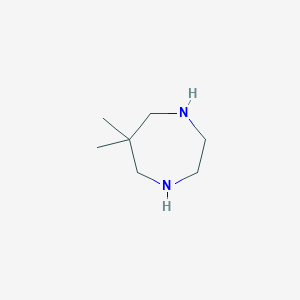
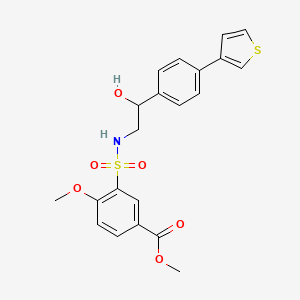
![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)
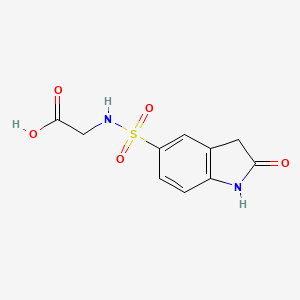
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
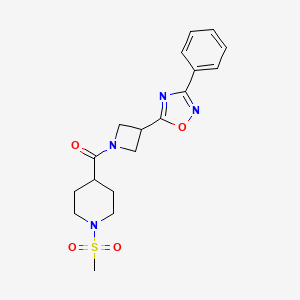
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)
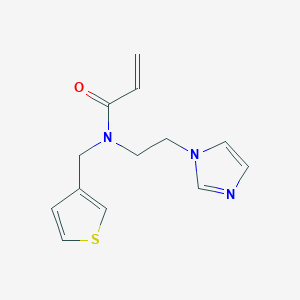
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)
